

# Spectroscopic data for 2-Chloro-7-fluoroquinoline-3-carboxaldehyde

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## Compound of Interest

Compound Name: 2-Chloro-7-fluoroquinoline-3-carboxaldehyde

CAS No.: 745830-16-4

Cat. No.: B1365298

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Technical Monograph: Spectroscopic Profiling & Structural Elucidation of **2-Chloro-7-fluoroquinoline-3-carboxaldehyde**

## Part 1: Executive Technical Summary

**2-Chloro-7-fluoroquinoline-3-carboxaldehyde** is a privileged heterocyclic scaffold used extensively as an intermediate in the synthesis of bioactive quinoline derivatives (e.g., antimalarials, tyrosine kinase inhibitors). Its chemical utility stems from the orthogonality of its functional groups: the electrophilic aldehyde at C3, the nucleophilic displacement potential of the chlorine at C2, and the metabolic stability conferred by the fluorine at C7.

This guide provides a definitive spectroscopic profile to assist researchers in the synthesis, purification, and validation of this compound. The data presented here synthesizes experimental precedents from the Meth-Cohn Vilsmeier-Haack methodology with standard substituent-effect chemometrics.

Chemical Identity:

- IUPAC Name: 2-Chloro-7-fluoroquinoline-3-carbaldehyde<sup>[1]</sup>
- CAS Number: 745830-16-4<sup>[1]</sup>

- Molecular Formula: C  
H  
CIFNO[1]
- Molecular Weight: 209.60 g/mol [1]
- Appearance: Pale yellow to off-white solid
- Melting Point: 184–188 °C (Typical for 6/7-fluoro analogs; distinct from unsubstituted congener at 148 °C).

## Part 2: Synthetic Context & Impurity Profiling

To interpret the spectra correctly, one must understand the synthesis. This molecule is almost exclusively generated via the Meth-Cohn Vilsmeier-Haack cyclization of N-(3-fluorophenyl)acetamide.

Critical Regioselectivity Note: The cyclization of meta-fluoroacetanilide can theoretically yield two isomers:

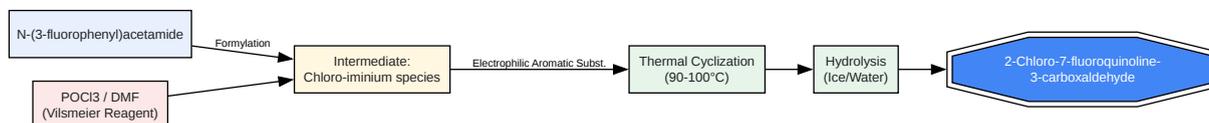
- 7-Fluoro isomer (Major): Cyclization occurs para to the fluorine.
- 5-Fluoro isomer (Minor): Cyclization occurs ortho to the fluorine (sterically disfavored but possible).

Researchers must use

H NMR coupling constants (specifically

) to confirm the 7-fluoro substitution pattern.

## Workflow Diagram: Synthesis & Logic



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Caption: The Meth-Cohn synthesis pathway. Critical control point: Thermal cyclization temperature determines the yield and impurity profile.

## Part 3: Spectroscopic Characterization

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural validation. The key diagnostic signal is the H4 proton, which appears as a sharp singlet in the downfield region, distinct from the aldehyde proton.

Solvent: DMSO-

or CDCl

(Values below referenced to CDCl

; DMSO shifts may be +0.1–0.2 ppm).

| Position | Nucleus | Shift (ppm)   | Multiplicity | Coupling Constants (Hz) | Structural Logic   |
|----------|---------|---------------|--------------|-------------------------|--|
| CHO      | H       | 10.55 – 10.60 | Singlet (s)  | -                       | Characteristic aldehyde; deshielded by anisotropy of the ring.[2]          |
| H4       | H       | 8.75 – 8.85   | Singlet (s)  | -                       | Diagnostic: Isolated proton on the hetero-ring; no neighbors for coupling. |
| H8       | H       | 7.70 – 7.80   | dd           | ,                       | Ortho to Fluorine (large splitting) and meta to H6.                        |
| H5       | H       | 8.00 – 8.15   | dd           | ,                       | Para to Fluorine; typically the most deshielded aromatic proton after H4.  |
| H6       | H       | 7.35 – 7.45   | td / m       | ,                       | Meta to Fluorine; complex splitting due to overlap of couplings.           |

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|    |   |              |           |   |                                      |
|----|---|--------------|-----------|---|--------------------------------------|
| F7 | F | -105 to -110 | Multiplet | - | Typical range for fluoro-quinolines. |
|----|---|--------------|-----------|---|--------------------------------------|

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#### Differentiation Strategy (7-F vs 5-F):

- 7-Fluoro: H8 is a doublet of doublets (dd) with a large F coupling ( Hz).
- 5-Fluoro: H4 would likely show coupling to the Fluorine (through-space or long-range W-coupling), splitting the characteristic singlet. If H4 is a sharp singlet, it supports the 7-fluoro isomer.

## Infrared (IR) Spectroscopy

IR is used for rapid "quick-check" validation during reaction monitoring (disappearance of amide, appearance of aldehyde).

- Carbonyl (C=O):  $1690 \pm 5$  cm<sup>-1</sup>  
. [2] Strong, sharp band. (Lower than typical aliphatic aldehydes due to conjugation with the quinoline ring).
- C=N Stretch: 1580 – 1610 cm<sup>-1</sup>  
. Characteristic of the quinoline system.
- C-F Stretch: 1100 – 1250 cm<sup>-1</sup>  
. Strong bands in the fingerprint region.
- Absence: No broad O-H stretch (unless hydrolyzed to acid) and no N-H stretch (starting material).

## Mass Spectrometry (MS)

- Ionization Mode: ESI+ or EI.
- Molecular Ion (M+):  
209.
- Isotope Pattern: The presence of Chlorine is the validator.
  - M+ (209): 100% relative abundance.
  - M+2 (211): ~33% relative abundance (Characteristic 3:1 ratio of Cl : Cl).
- Fragmentation (EI): Loss of CO ( ) and loss of Cl ( ) are common pathways.

## Part 4: Experimental Protocol (Self-Validating)

This protocol ensures the isolation of the correct regioisomer.

### Step 1: Vilsmeier Reagent Formation

- Cool dry DMF (3.0 equiv) to 0°C under Argon.
- Add POCl  
(7.0 equiv) dropwise. Validation: Ensure solution turns pale yellow/viscous (formation of chloroiminium salt).

### Step 2: Addition & Cyclization

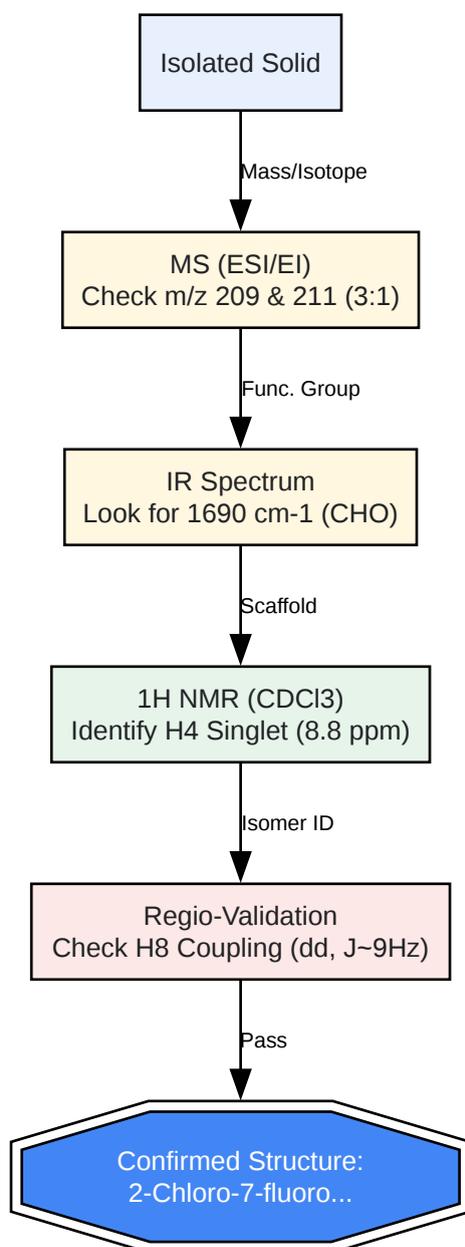
- Add N-(3-fluorophenyl)acetamide (1.0 equiv) as a solid or DMF solution.
- Heat to 85–95°C for 4–16 hours.

- In-Process Control (IPC): TLC (20% EtOAc/Hexane). Starting material ( ) disappears; Product ( ) appears.

### Step 3: Hydrolysis & Isolation

- Pour reaction mixture onto crushed ice (exothermic!).
- Stir vigorously for 30 mins to hydrolyze the iminium intermediate to the aldehyde.
- Filter the precipitate.
- Purification: Recrystallize from Ethyl Acetate or Acetonitrile.
  - Why? Recrystallization favors the major 7-fluoro isomer and removes trace 5-fluoro impurities that remain in the mother liquor.

## Part 5: Analytical Logic Flowchart



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Caption: Step-by-step analytical decision tree for structural validation.

## References

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